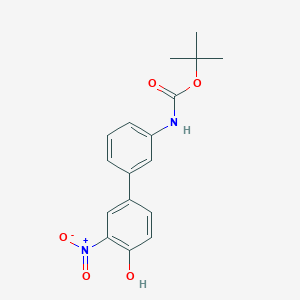
4-(4-BOC-Aminophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BOC-Aminophenyl)-2-nitrophenol, 95% (also known as 4-(4-BOC-Aminophenyl)-2-nitrophenol or 4-BAP) is an organic compound used as a building block in the synthesis of organic compounds. It is a white crystalline solid with a melting point of 195-197 °C. It is soluble in water and ethanol, and is insoluble in most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-BAP is not completely understood. It is believed that the reaction of 4-bromoacetanilide and 2-nitrophenol produces a reactive intermediate, which then undergoes a nucleophilic substitution reaction with a base to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BAP have not been studied in detail. However, it is believed to be a relatively non-toxic compound, and is not known to cause any adverse effects when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-BAP is its availability. It is a commercially available compound, and is relatively inexpensive. Additionally, it is relatively stable, and can be stored for long periods of time. The main limitation of 4-BAP is that it is a relatively unstable compound, and can be easily degraded by light and heat.
Direcciones Futuras
There are a number of potential future directions for the use of 4-BAP. It could be used in the synthesis of novel organic compounds, such as 4-aminophenylbenzimidazole, which has potential applications in the field of drug discovery. Additionally, it could be used in the synthesis of polymers, such as poly(4-bromoacetanilide-co-2-nitrophenol), which could be used as coatings for medical devices. Finally, 4-BAP could be used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Métodos De Síntesis
4-BAP can be synthesized from the reaction of 4-bromoacetanilide and 2-nitrophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to 80°C and stirred for one hour, then cooled to room temperature. The product is then filtered, washed with water, and dried.
Aplicaciones Científicas De Investigación
4-BAP has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(4-bromoacetanilide-co-2-nitrophenol), which can be used as a coating for medical devices. Additionally, 4-BAP has been used in the synthesis of novel organic compounds, such as 4-aminophenylbenzimidazole, which has potential applications in the field of drug discovery.
Propiedades
IUPAC Name |
tert-butyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(21)18-13-7-4-11(5-8-13)12-6-9-15(20)14(10-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLHCBCNVSOONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)











![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)
